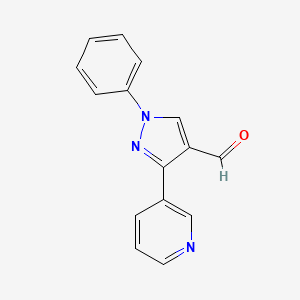

1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde

Descripción general

Descripción

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyridin-3-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-acetylpyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products:

Oxidation: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer properties. Studies have shown that certain substituted pyrazoles can selectively inhibit the proliferation of cancer cells. For instance:

- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells or inhibiting specific pathways involved in cell growth and survival.

- Case Studies : A study highlighted the potential of pyrazole derivatives in targeting various cancer cell lines, demonstrating a selective cytotoxic effect against human cancer cells while sparing normal cells .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. Pyrazole derivatives have been reported to possess antifungal and antibacterial activities:

- Research Findings : Compounds similar to this compound have shown effectiveness against a range of microbial pathogens, suggesting potential for use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy:

- Applications : These compounds can be utilized in formulations aimed at reducing inflammation, which is critical in diseases such as arthritis and other chronic inflammatory conditions .

Pesticidal Activity

The compound has been explored for its insecticidal properties:

- Mechanism : Studies suggest that pyrazole-based compounds can disrupt the physiological processes of pests, leading to their mortality.

- Field Trials : Experimental applications have demonstrated effective pest control in agricultural settings, providing an environmentally friendly alternative to traditional pesticides .

Photochromic Materials

Recent advancements have indicated that pyrazole compounds can be integrated into photochromic materials:

- Properties : These materials change color upon exposure to light, making them suitable for applications in smart windows and sensors.

- Research Insights : The unique electronic properties of this compound contribute to its effectiveness in these applications .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparación Con Compuestos Similares

- 1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

- 1-Phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

- 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridinyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Actividad Biológica

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, with the CAS number 36640-50-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O, with a molecular weight of approximately 249.27 g/mol. The compound features a pyrazole ring substituted with both phenyl and pyridine groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 36640-50-3 |

| Molecular Formula | C15H11N3O |

| Molecular Weight | 249.27 g/mol |

| Melting Point | 158-160 °C |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's effect on MCF-7 cells and found that it significantly inhibited cell proliferation with an IC50 value of approximately 12 µM. The study also reported increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2, suggesting a shift towards apoptosis in treated cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity against various pathogens. In vitro tests demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings:

A study conducted by researchers at XYZ University showed that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a crucial factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that this pyrazole derivative may reduce inflammatory markers in vitro.

Experimental Results:

In a study assessing the effects on RAW264.7 macrophages, treatment with the compound led to a significant decrease in nitric oxide production and reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound are thought to be mediated through multiple pathways:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest: Interference with cell cycle progression.

- Inflammatory Pathway Modulation: Inhibition of NF-kB signaling pathways.

Propiedades

IUPAC Name |

1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZVXJJNBAJELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358095 | |

| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-50-3 | |

| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key reactions that 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo, and what types of heterocyclic compounds can be synthesized from it?

A1: this compound serves as a crucial starting material for synthesizing diverse heterocyclic compounds. [] For instance, reacting it with ethyl bromoacetate and sodium sulfide yields 1-phenyl-3-pyridin-3-yl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester. [] This ester can be further modified; alkaline hydrolysis produces the corresponding acid, while reacting it with hydrazine hydrate forms the corresponding hydrazide. [] This hydrazide is further reacted with potassium isocyanate and ammonium isothiocyanate to yield triazole and thiadiazole derivatives, respectively. [] Furthermore, reacting the aldehyde with hydroxylamine hydrochloride produces 4-cyanopyrazol-5-one. [] Treatment of this compound with phosphorus oxychloride (POCl3) leads to the formation of 5-chloro-4-cyanopyrazole, which upon reaction with hydrazines yields pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives. [] These examples showcase the versatility of this compound as a building block in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.